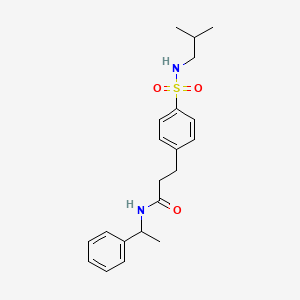
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mecanismo De Acción
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the signaling pathways that regulate cell growth and survival. By inhibiting BTK, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to inhibit the activation of other signaling pathways that are involved in the immune response, which may contribute to its anti-inflammatory effects in autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to have a high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. In preclinical studies, 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to reduce inflammation in models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is its high degree of selectivity for BTK, which reduces the potential for off-target effects and toxicity. It also has good pharmacokinetic properties, which make it a promising candidate for clinical development. However, one limitation of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide is that it has only been studied in preclinical models, and its safety and efficacy in humans have not yet been established.
Direcciones Futuras
There are several future directions for the development of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide. One direction is to further evaluate its safety and efficacy in clinical trials for the treatment of various types of cancer and autoimmune diseases. Another direction is to explore its potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need to better understand the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide, which could lead to the development of more effective treatments for these diseases.
Métodos De Síntesis
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide can be synthesized using a multi-step process that involves the reaction of several key starting materials. The synthesis begins with the reaction of 4-nitrobenzenesulfonamide with isobutylamine to form 4-(N-isobutylsulfamoyl)aniline. This intermediate is then reacted with 3-bromopropiophenone to form 3-(4-(N-isobutylsulfamoyl)phenyl)propiophenone. Finally, this compound is reacted with phenethylamine to form 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. 3-(4-(N-isobutylsulfamoyl)phenyl)-N-(1-phenylethyl)propanamide has also been shown to have synergistic effects when combined with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(1-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16(2)15-22-27(25,26)20-12-9-18(10-13-20)11-14-21(24)23-17(3)19-7-5-4-6-8-19/h4-10,12-13,16-17,22H,11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWQXQTIMCBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

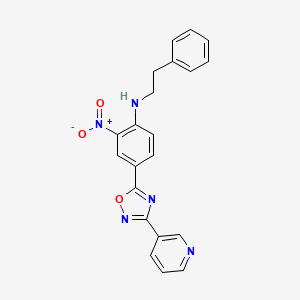
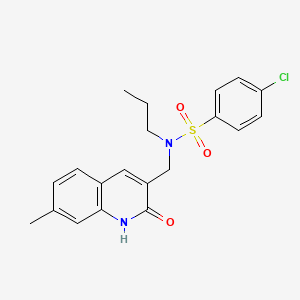
![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)
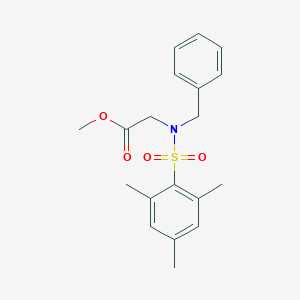
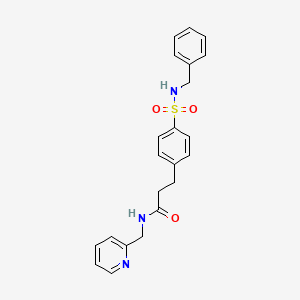
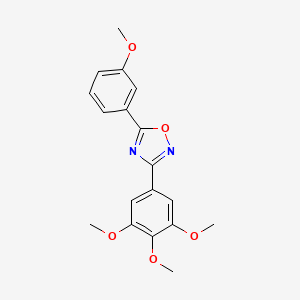
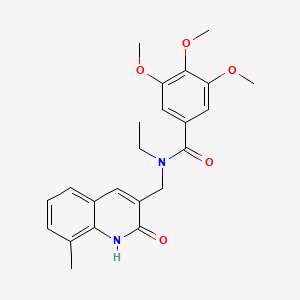
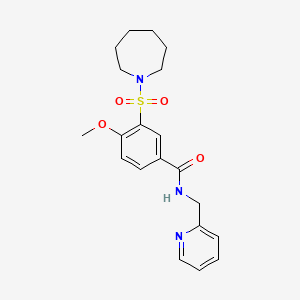
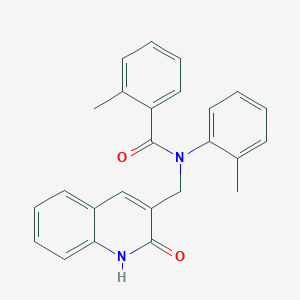
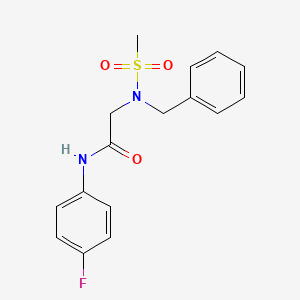
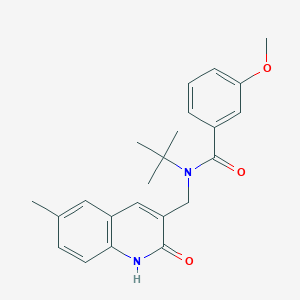
![2-bromo-N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692941.png)
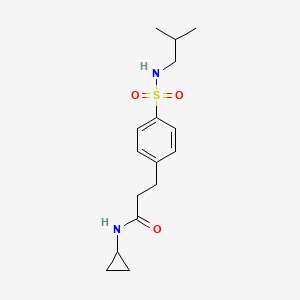
![3-(3-methoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692944.png)